2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrimidine core with a 2,5-dichlorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the imidazo[1,2-A]pyrimidine ring system. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-A]pyridine: Similar core structure but lacks the dichlorophenyl group and carboxylic acid functionality.
Imidazo[1,2-A]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-A]pyrimidine core.
Uniqueness
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to the presence of the 2,5-dichlorophenyl group and the carboxylic acid functionality, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H7Cl2N3O2 |
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Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-7-2-3-9(15)8(6-7)10-11(12(19)20)18-5-1-4-16-13(18)17-10/h1-6H,(H,19,20) |
InChI Key |
KPPUXHJHUJIDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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